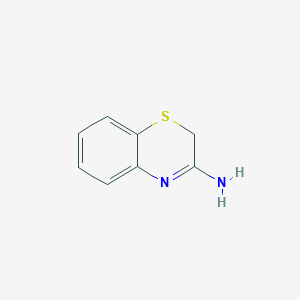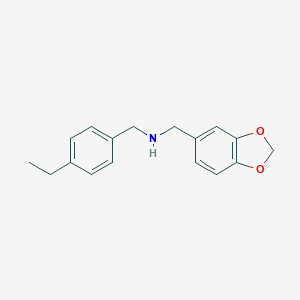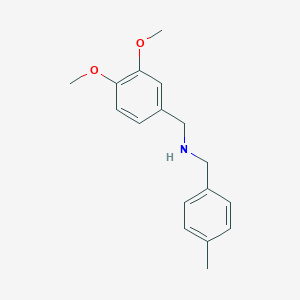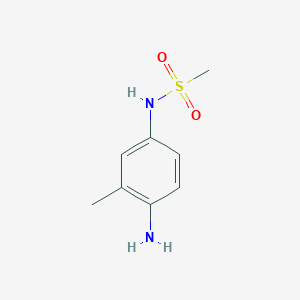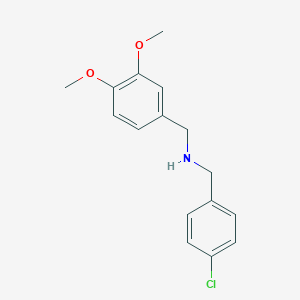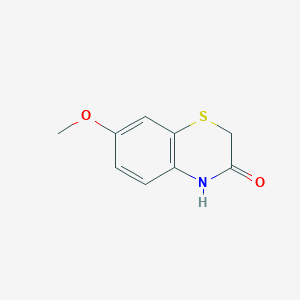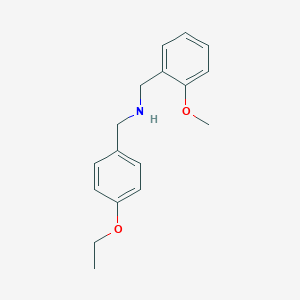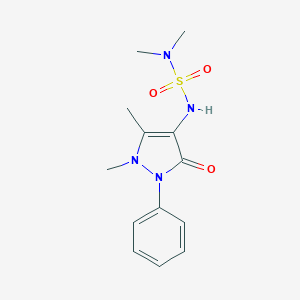
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole, also known as DDOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDOP belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the immune response. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been shown to modulate the expression of cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to have various biochemical and physiological effects in animal models. Inflammation, pain, and fever were reduced in animal models treated with 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been shown to protect against neurotoxicity and oxidative stress in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
実験室実験の利点と制限
One advantage of using 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole in lab experiments is its diverse range of biological activities, which makes it a useful tool for studying various biological processes. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is its potential toxicity, which must be carefully monitored in animal models and in vitro experiments.
将来の方向性
There are several future directions for research on 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole. One area of interest is the development of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole derivatives with improved efficacy and reduced toxicity. Additionally, the mechanisms of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole need to be further elucidated to better understand its therapeutic potential. Finally, clinical trials are needed to determine the safety and efficacy of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole in humans.
Conclusion
In conclusion, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is a promising compound with potential therapeutic applications in various scientific research fields. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its neuroprotective and anticancer effects, make it a useful tool for studying various biological processes. However, further research is needed to fully understand the mechanisms of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole and to determine its safety and efficacy in humans.
合成法
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole can be synthesized using a multistep process that involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with dimethylsulfamoyl chloride, followed by cyclization with acetic anhydride. The final product is obtained through recrystallization from ethanol. This method has been optimized for high yield and purity and has been used by many researchers to synthesize 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole for their experiments.
科学的研究の応用
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to have potential therapeutic applications in various scientific research fields. Its anti-inflammatory, analgesic, and antipyretic properties have been studied in animal models. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been investigated for its neuroprotective effects in Parkinson's disease and Alzheimer's disease models. Additionally, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
特性
CAS番号 |
5433-61-4 |
|---|---|
製品名 |
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole |
分子式 |
C13H18N4O3S |
分子量 |
310.37 g/mol |
IUPAC名 |
4-(dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole |
InChI |
InChI=1S/C13H18N4O3S/c1-10-12(14-21(19,20)15(2)3)13(18)17(16(10)4)11-8-6-5-7-9-11/h5-9,14H,1-4H3 |
InChIキー |
PVXGISNODYGQLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N(C)C |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N(C)C |
その他のCAS番号 |
5433-61-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



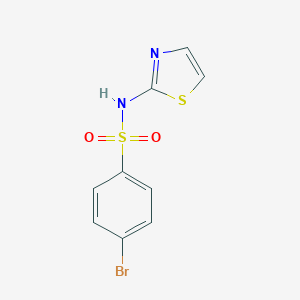
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)

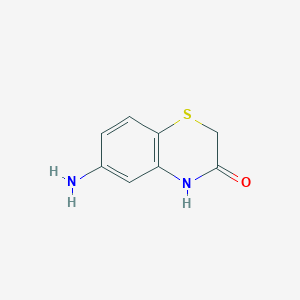
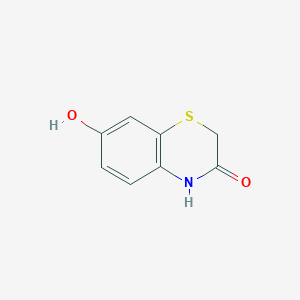
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)
